molecular formula C5H2BrClOS B1503905 2-Bromo-5-chlorothiophene-3-carbaldehyde CAS No. 1014644-76-8

2-Bromo-5-chlorothiophene-3-carbaldehyde

Cat. No. B1503905
CAS RN: 1014644-76-8
M. Wt: 225.49 g/mol
InChI Key: MZQPJXYLOGFQIZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene-3-carbaldehyde is a halogen-substituted thiophene . It is also known as 5-bromo-3-chlorothiophene-2-carbaldehyde . The CAS Number is 1503406-39-0 and it has a molecular weight of 225.49 .


Synthesis Analysis

The electrochemical reduction of 2-bromo-5-chlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate has been reported .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-chlorothiophene-3-carbaldehyde is 1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H . The molecular structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Bromo-5-chlorothiophene-3-carbaldehyde has been used in the synthesis of monomer of 1,4-bis(5-chlorothiophene)-buta-1,3-diyne and 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene .


Physical And Chemical Properties Analysis

2-Bromo-5-chlorothiophene-3-carbaldehyde is a clear liquid with a color ranging from colorless to yellow or reddish-yellow . The storage temperature is recommended to be at 4°C .

Scientific Research Applications

Photochemical Synthesis Applications

The compound has been utilized in photochemical synthesis processes. For instance, irradiation of halogenothiophenes, like 5-bromo-thiophene-2-carbaldehyde, in benzene solution results in the formation of phenyl derivatives. This reactivity pattern is consistent across various halogenothiophenes, highlighting the compound's utility in photochemical synthesis and modification of thiophene derivatives (Antonioletti et al., 1986).

Preparation and Properties in Organic Chemistry

The compound's derivatives, such as 5-chloro-benzo[b]thiophen-3-carbaldehydes, demonstrate typical properties of aromatic aldehydes. They undergo various chemical reactions, including the Doebner reaction with malonic acid and forming condensation products with rhodanine, showcasing their versatility in organic chemistry (Shanta & Scrowston, 1967).

Use in Synthesis of Thiophene Derivatives

The compound is instrumental in synthesizing various thiophene derivatives. For example, bromine-lithium exchange on dibromo-thiophenes leads to the creation of carbaldehydes and carbonitriles. These reactions are essential in constructing complex thiophene-based structures (Hawkins et al., 1994).

Role in Synthesis of Heterocyclic Ligands

It has been utilized in synthesizing new types of heterocyclic ligands. This involves bromo-substitution and various other reactions, starting from thiophene-2-carbaldehyde and thiophene-3-carbaldehyde, demonstrating its utility in creating complex organic compounds (Wen, 2012).

Electrochemical Reduction Studies

In electrochemistry, the reduction of compounds like 2-bromo-5-chlorothiophene at silver cathodes in specific solvents has been studied, highlighting its potential in electrochemical applications and understanding reaction mechanisms (Walker et al., 2018).

Mechanism of Action

The photodissociation dynamics of 2-Bromo-5-chlorothiophene-3-carbaldehyde was studied by resonance enhanced multiphoton ionization time-of-flight technique .

Safety and Hazards

The compound is considered hazardous. It is combustible and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-5-3(2-8)1-4(7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQPJXYLOGFQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679430
Record name 2-Bromo-5-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorothiophene-3-carbaldehyde

CAS RN

1014644-76-8
Record name 2-Bromo-5-chloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014644-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of DMSO (2.10 mL, 29.7 mmol) in dichloromethane (50 mL) at −78° C. was added oxalyl chloride (1.90 mL, 26.8 mmol) dropwise and the mixture was stirred for 30 min. at the temperature. To it was then added (2-bromo-5-chloro-3-thienyl)methanol from Example 1, Step 2 (4.50 g, 19.8 mmol, crude) in dichloromethane (25 mL) via a cannula and the resultant solution was stirred for 30 min. Triethylamine (6.40 mL, 45.5 mmol) was added in one portion and the mixture was stirred at −78° C. for 30 min. and allowed to warm slowly in air. The mixture was concentrated in vacuo and then resuspended in ether and then filtered. The filtrate was concentrated in vacuo to give the desired product. The crude was used directly without further purification.
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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